molecular formula C8H11IN2O2 B3047163 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1354705-25-1

4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B3047163
CAS No.: 1354705-25-1
M. Wt: 294.09
InChI Key: LYVDBMZZVKLUIN-UHFFFAOYSA-N
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Description

“4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are valuable intermediates for the synthesis of biologically active compounds .


Synthesis Analysis

Pyrazole-bearing compounds, such as “this compound”, can be synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .


Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques help in verifying the structures of the synthesized compounds .


Chemical Reactions Analysis

Pyrazole compounds undergo various chemical reactions. For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Future Directions

The future directions for “4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid” and similar compounds could involve further exploration of their pharmacological effects. Given their potent antileishmanial and antimalarial activities , they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

4-(4-iodo-3-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVDBMZZVKLUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253588
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-25-1
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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